4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione
Description
Properties
CAS No. |
440334-13-4 |
|---|---|
Molecular Formula |
C19H22N4S |
Molecular Weight |
338.47 |
IUPAC Name |
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24) |
InChI Key |
WMCUXLWSUIQCFW-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ringIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2-thione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylanilino group can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
Biological Activities
Quinazoline derivatives, including 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Studies have shown that quinazoline derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, compounds derived from quinazoline have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans .
- Anticancer Properties : Quinazolines are also recognized for their potential as anticancer agents. Research indicates that certain derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of quinazoline derivatives, making them candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinazoline derivatives, including this compound. The results indicated a marked reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of quinazoline derivatives. The study found that treatment with this compound led to significant apoptosis in cancer cell lines, highlighting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione can be compared with other similar compounds, such as:
1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester: This compound shares a similar ethylanilino group but differs in its core structure, which includes a cyclobutenyl and piperidinecarboxylic acid ester.
Other quinazoline derivatives: These compounds may have different substituents on the quinazoline ring, leading to variations in their chemical and biological properties.
Biological Activity
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activity Overview
Research has indicated that quinazoline derivatives exhibit a wide range of biological activities. The specific compound has demonstrated notable effects in several studies, which are summarized below.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study published in European Journal of Medicinal Chemistry reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this quinazoline derivative has been studied for its anti-inflammatory properties. Experimental models have shown that it can significantly reduce inflammation markers in vitro and in vivo, making it a candidate for further development in treating inflammatory diseases .
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. For instance:
- Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
- DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, disrupting replication and transcription processes.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione?
The synthesis of quinazoline derivatives typically involves cyclization reactions or functionalization of preformed quinazoline cores. For example, anthranilic acid derivatives can react with acylating agents or amines under reflux conditions, as seen in analogous quinazolinone syntheses . Key steps include:
- Amine functionalization : Introducing the N-ethylanilino-propylamino side chain via nucleophilic substitution or reductive amination.
- Thione formation : Sulfur incorporation using Lawesson’s reagent or thiourea derivatives.
Validate purity via HPLC and elemental analysis, as incomplete cyclization or side reactions may yield byproducts like unreacted intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : Use - and -NMR to confirm the quinazoline backbone and substituent integration. Aromatic protons in the 6.5–8.5 ppm range and thiocarbonyl (C=S) signals near 160–180 ppm in -NMR are diagnostic .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]) and fragmentation patterns.
- FT-IR : Confirm the C=S stretch (~1200–1050 cm) and N-H stretches (~3300 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Employ factorial design of experiments (DoE) to systematically assess variables (temperature, solvent, catalyst). For example:
- Central composite design : Test 3–5 factors (e.g., reaction time, reagent stoichiometry) to identify interactions affecting yield .
- Computational guidance : Use quantum chemical calculations (e.g., DFT) to model transition states and predict optimal pathways. ICReDD’s integrated computational-experimental workflows reduce trial-and-error approaches .
- In situ monitoring : Techniques like ReactIR or inline NMR track reaction progress and intermediate formation .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?
- Cross-validate assays : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, kinase inhibition assays) with positive controls (e.g., gefitinib for EGFR inhibition) .
- Structural analogs : Compare activity trends with derivatives (e.g., 4-aminoquinazoline cores with varying substituents) to isolate pharmacophore contributions .
- Solubility/purity checks : Ensure compound solubility in assay media (use DMSO stocks <0.1%) and confirm purity (>95% by HPLC) to exclude excipient interference .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or tubulin. Validate with MD simulations (e.g., GROMACS) to assess binding stability .
- QSAR modeling : Train models on quinazoline derivatives’ bioactivity data to correlate substituent properties (e.g., logP, polar surface area) with efficacy .
- AI-driven platforms : Tools like AlphaFold 3 or COMSOL Multiphysics integrate AI to predict protein-ligand interactions and optimize lead compounds .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS to identify differentially expressed pathways (e.g., apoptosis markers like caspase-3) .
- Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins) to screen off-target effects.
- CRISPR-Cas9 knockouts : Validate target dependency by silencing putative targets (e.g., EGFR) and assessing resistance .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate IC values.
- Bootstrap resampling : Estimate confidence intervals for parameters like EC to assess reproducibility .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., derivative vs. parent compound) .
Q. How should stability studies be designed for this compound under physiological conditions?
- Forced degradation : Expose the compound to acidic/basic conditions, heat, and light. Monitor degradation via UPLC-MS and identify breakdown products .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining parent compound .
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in synthetic and biological experiments?
Q. How can researchers address discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
